4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Demethyl Lenvatinib Quinolone is a metabolite of Lenvatinib, an orally active inhibitor of multiple receptor tyrosine kinases including vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and stem cell factor (SCF) receptors . This compound is of significant interest due to its potential therapeutic applications and its role in the metabolic pathway of Lenvatinib.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolone derivatives, including Demethyl Lenvatinib Quinolone, involves several methods. One common approach is the reaction between 2-(N-tosylamido)benzothioates and activated alkynes in the presence of triphenylphosphine as a catalyst . Another method involves the use of aromatic amines and diethyl acetylenedicarboxylate through hydroamination followed by a Friedel–Crafts reaction . These reactions typically occur under mild conditions, making them suitable for industrial applications.
Industrial Production Methods
Industrial production of quinolone derivatives often employs large-scale synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Demethyl Lenvatinib Quinolone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while reduction can produce various hydroquinolones .
Scientific Research Applications
Demethyl Lenvatinib Quinolone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
Demethyl Lenvatinib Quinolone exerts its effects by inhibiting receptor tyrosine kinases, which play a crucial role in cell signaling pathways involved in cell proliferation, migration, and survival . Specifically, it targets VEGF receptors, leading to the inhibition of angiogenesis and tumor growth. The compound also affects other pathways, including those mediated by FGF and SCF receptors .
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: An early quinolone antibiotic with a narrow spectrum of activity.
Ciprofloxacin: A widely used fluoroquinolone with broad-spectrum antibacterial activity.
Ofloxacin: Another fluoroquinolone with similar applications to ciprofloxacin.
Uniqueness
Demethyl Lenvatinib Quinolone is unique due to its specific role as a metabolite of Lenvatinib and its ability to inhibit multiple receptor tyrosine kinases. This distinguishes it from other quinolones, which primarily target bacterial enzymes .
Properties
Molecular Formula |
C20H17ClN4O5 |
---|---|
Molecular Weight |
428.8 g/mol |
IUPAC Name |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-hydroxy-2-oxo-1H-quinoline-6-carboxamide |
InChI |
InChI=1S/C20H17ClN4O5/c21-13-5-10(3-4-14(13)25-20(29)23-9-1-2-9)30-17-8-18(27)24-15-7-16(26)12(19(22)28)6-11(15)17/h3-9,26H,1-2H2,(H2,22,28)(H,24,27)(H2,23,25,29) |
InChI Key |
ZYIYGDLCGGCPGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=O)NC4=CC(=C(C=C43)C(=O)N)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.